Cas no 1699537-10-4 (1-azido-3-bromo-5-methylbenzene)

1699537-10-4 structure
Nome do Produto:1-azido-3-bromo-5-methylbenzene
N.o CAS:1699537-10-4
MF:C7H6BrN3
MW:212.046639919281
MDL:MFCD31420939
CID:5246022
PubChem ID:107577068
1-azido-3-bromo-5-methylbenzene Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzene, 1-azido-3-bromo-5-methyl-
- 1-azido-3-bromo-5-methylbenzene
-
- MDL: MFCD31420939
- Inchi: 1S/C7H6BrN3/c1-5-2-6(8)4-7(3-5)10-11-9/h2-4H,1H3
- Chave InChI: VAOZUBNPEWVUIK-UHFFFAOYSA-N
- SMILES: N(C1C=C(C)C=C(Br)C=1)=[N+]=[N-]
1-azido-3-bromo-5-methylbenzene Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-293146-0.05g |
1-azido-3-bromo-5-methylbenzene |
1699537-10-4 | 95% | 0.05g |
$218.0 | 2023-09-06 | |
Enamine | EN300-293146-2.5g |
1-azido-3-bromo-5-methylbenzene |
1699537-10-4 | 95% | 2.5g |
$1848.0 | 2023-09-06 | |
1PlusChem | 1P01B4AD-5g |
1-azido-3-bromo-5-methylbenzene |
1699537-10-4 | 95% | 5g |
$3439.00 | 2024-06-19 | |
1PlusChem | 1P01B4AD-250mg |
1-azido-3-bromo-5-methylbenzene |
1699537-10-4 | 95% | 250mg |
$638.00 | 2024-06-19 | |
Enamine | EN300-293146-5.0g |
1-azido-3-bromo-5-methylbenzene |
1699537-10-4 | 95% | 5.0g |
$2732.0 | 2023-03-01 | |
Enamine | EN300-293146-10g |
1-azido-3-bromo-5-methylbenzene |
1699537-10-4 | 95% | 10g |
$4052.0 | 2023-09-06 | |
1PlusChem | 1P01B4AD-50mg |
1-azido-3-bromo-5-methylbenzene |
1699537-10-4 | 95% | 50mg |
$322.00 | 2024-06-19 | |
1PlusChem | 1P01B4AD-1g |
1-azido-3-bromo-5-methylbenzene |
1699537-10-4 | 95% | 1g |
$1228.00 | 2024-06-19 | |
1PlusChem | 1P01B4AD-10g |
1-azido-3-bromo-5-methylbenzene |
1699537-10-4 | 95% | 10g |
$5071.00 | 2024-06-19 | |
1PlusChem | 1P01B4AD-500mg |
1-azido-3-bromo-5-methylbenzene |
1699537-10-4 | 95% | 500mg |
$971.00 | 2024-06-19 |
1-azido-3-bromo-5-methylbenzene Literatura Relacionada
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
1699537-10-4 (1-azido-3-bromo-5-methylbenzene) Produtos relacionados
- 91013-44-4(2-4-(Dimethylsulfamoyl)phenylacetic acid)
- 22620-36-6((5-bromopyridin-3-yl)methanol hydrochloride)
- 2228863-41-8(1-(but-3-yn-1-yl)-4-(difluoromethoxy)-2-fluorobenzene)
- 28025-61-8(2-Chloro-N-(2-hydroxyethyl)-N-phenylacetamide)
- 1805315-98-3(5-(Difluoromethyl)-2-fluoropyridine-4-sulfonyl chloride)
- 76473-18-2(1-Aminopyrazin-1-ium methanesulfonate)
- 2171147-13-8((2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4-hydroxybutanoic acid)
- 2172454-16-7(5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carbothioamide)
- 1890857-86-9(1-(3,5-difluorophenyl)methylcyclopropan-1-ol)
- 922486-95-1(1-(4-methoxybenzenesulfonyl)-N-(2-methylphenyl)piperidine-4-carboxamide)
Fornecedores recomendados
Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente

Shandong Feiyang Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
CN Fornecedor
A granel